1-(3-Aminopyridin-4-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

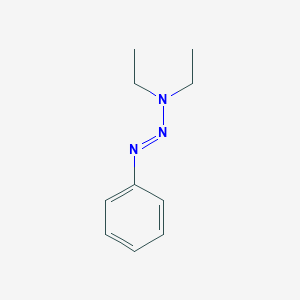

The synthesis of "1-(3-Aminopyridin-4-yl)ethanone" involves various chemical reactions that are pivotal in organic synthesis. For instance, the transformations of pyridinones in the reaction with hydrazine lead to the formation of pyrazole derivatives, indicating the reactivity of pyridinone towards nucleophilic addition and its potential in synthesizing complex heterocycles (Smolyar, 2010).

Molecular Structure Analysis

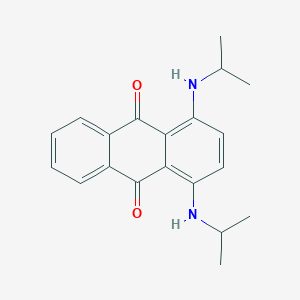

The molecular structure of "1-(3-Aminopyridin-4-yl)ethanone" and its derivatives can be elucidated through spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide insights into the compound's electronic structure, bond lengths, and angles, crucial for understanding its reactivity and physical properties. Studies involving the molecular docking and HOMO-LUMO analysis of similar compounds give insights into their potential biological activities and interaction mechanisms (Mary et al., 2015).

Chemical Reactions and Properties

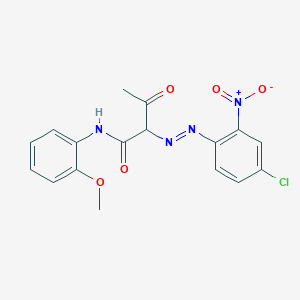

"1-(3-Aminopyridin-4-yl)ethanone" undergoes various chemical reactions, including nucleophilic additions, cyclizations, and condensation reactions, highlighting its versatility as a synthetic intermediate. For example, its ability to participate in one-pot synthesis reactions to form polyheterocycles shows its reactivity towards multiple nucleophilic and electrophilic components (Bouchama et al., 2018).

科学的研究の応用

Pharmacological Applications

Neurodegenerative Diseases Treatment

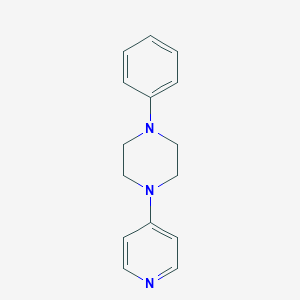

4-Aminopyridine, a compound structurally related to 1-(3-Aminopyridin-4-yl)ethanone, has shown promise in the treatment of neurodegenerative diseases. It acts as a potassium channel blocker, improving nerve impulse conduction associated with demyelination in the central nervous system. This application is particularly relevant in the context of multiple sclerosis and spinal cord injuries, where it has been utilized to enhance walking abilities and neuromuscular function (Kostadinova & Danchev, 2019; Hayes, 2006).

Organic Synthesis and Chemical Properties

Heterocyclic Compound Synthesis

Hydroxycoumarins, including 3-hydroxycoumarin, have been extensively studied for their chemical, photochemical, and biological properties. These compounds serve as starting materials or precursor molecules in various industries. The synthesis methods and applications in biology highlight the utility of such compounds in generating novel heterocyclic derivatives, potentially applicable to 1-(3-Aminopyridin-4-yl)ethanone as well (Yoda, 2020).

Potential Applications in Advanced Oxidation Processes

Environmental Remediation

Research on the degradation pathways and biotoxicity of pharmaceutical compounds like acetaminophen through advanced oxidation processes (AOPs) provides insights into environmental remediation. Such studies underscore the importance of understanding the chemical reactivity and environmental impacts of synthetic compounds, including potentially 1-(3-Aminopyridin-4-yl)ethanone (Qutob et al., 2022).

Safety And Hazards

特性

IUPAC Name |

1-(3-aminopyridin-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYHWJJUSYJFCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434039 |

Source

|

| Record name | 1-(3-aminopyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopyridin-4-yl)ethanone | |

CAS RN |

13210-52-1 |

Source

|

| Record name | 1-(3-aminopyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)